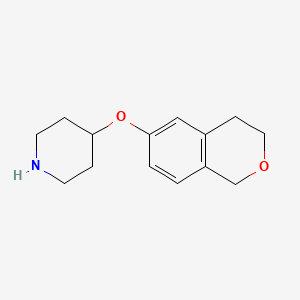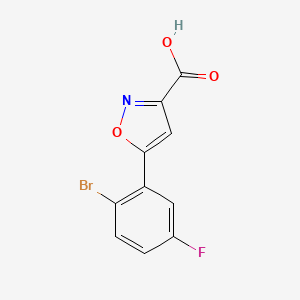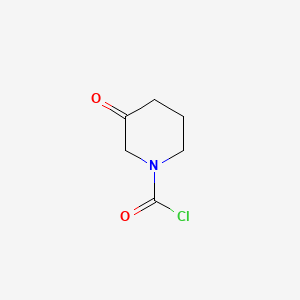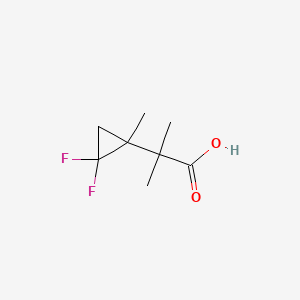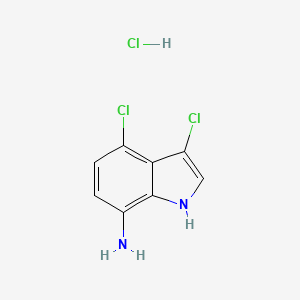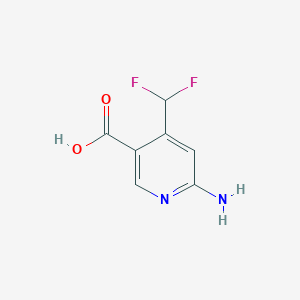
6-Amino-4-(difluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a difluoromethyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThis can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The amino group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and subsequent functional group transformations. The use of metal-based catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Mecanismo De Acción
The mechanism by which 6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Trifluoromethylpyridine derivatives: These compounds also contain fluorine atoms and exhibit similar properties, but the presence of an additional fluorine atom can lead to different reactivity and applications.
Difluoromethylbenzene derivatives: These compounds share the difluoromethyl group but differ in the aromatic ring structure, leading to variations in their chemical behavior and uses.
Uniqueness: 6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the amino, difluoromethyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6F2N2O2 |
|---|---|
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)3-1-5(10)11-2-4(3)7(12)13/h1-2,6H,(H2,10,11)(H,12,13) |
Clave InChI |
AZNDTFXNZPKKOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


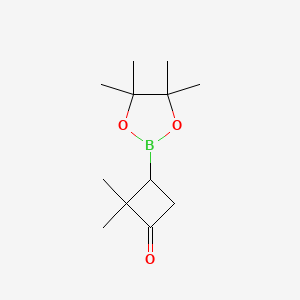
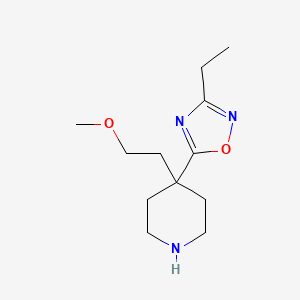

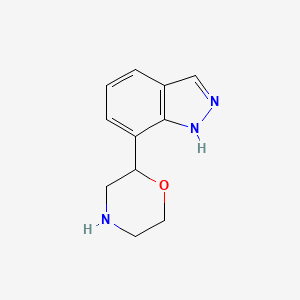
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
